4-Chloro-3-ethynylbenzoic acid
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Overview
Description
4-Chloro-3-ethynylbenzoic acid: is an organic compound with the molecular formula C9H5ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethynyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethynylbenzoic acid can be achieved through several methods. One common approach involves the Sonogashira coupling reaction , where 4-chloroiodobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then subjected to desilylation to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethynylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.
Electrophilic Addition: Reagents like bromine or hydrogen halides can be used in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-amino-3-ethynylbenzoic acid or 4-thio-3-ethynylbenzoic acid can be formed.
Addition Products: Substituted alkenes or alkanes can be obtained from the addition reactions.
Oxidation Products: Carboxylic acids or ketones are the major products of oxidation reactions.
Scientific Research Applications
Chemistry: 4-Chloro-3-ethynylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethynylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
3-Chloro-4-ethynylbenzoic acid: Similar structure but with different substitution pattern.
4-Bromo-3-ethynylbenzoic acid: Bromine atom instead of chlorine.
4-Chloro-3-propynylbenzoic acid: Propynyl group instead of ethynyl.
Uniqueness: 4-Chloro-3-ethynylbenzoic acid is unique due to the specific positioning of the chlorine and ethynyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-ethynylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUDNJVOLADJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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